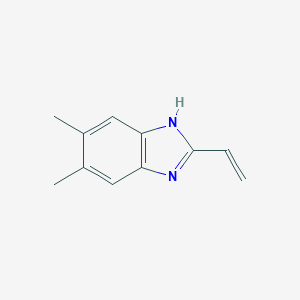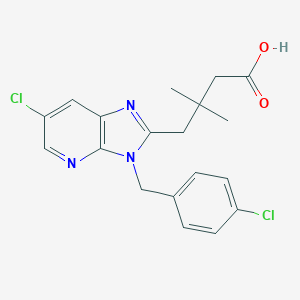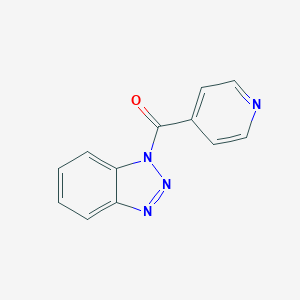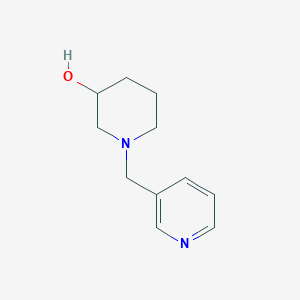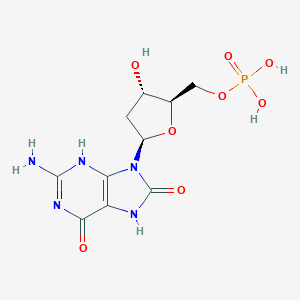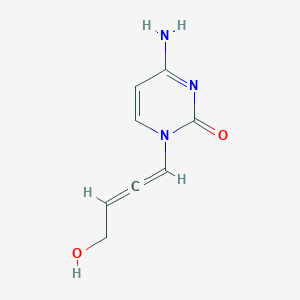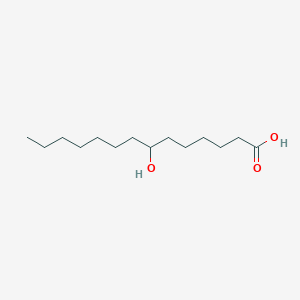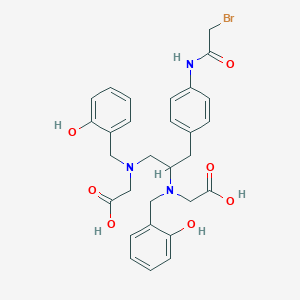
Br-Phi-hbed
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Br-Phi-hbed is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of the popular compound, phenylbutyric acid (PBA), and has been synthesized using a unique method.
Mechanism Of Action
The mechanism of action of Br-Phi-hbed is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which regulates various metabolic processes. Additionally, it has been shown to modulate the activity of various enzymes such as caspases and cyclooxygenases.
Biochemical And Physiological Effects
Br-Phi-hbed has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, it has been shown to reduce oxidative stress and improve mitochondrial function.
Advantages And Limitations For Lab Experiments
One of the major advantages of Br-Phi-hbed is its high solubility in water, which makes it easier to use in lab experiments. It is also stable under various conditions, which makes it easier to store and transport. However, one of the limitations of Br-Phi-hbed is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of Br-Phi-hbed. One of the areas that require further investigation is its mechanism of action. There is still much to be understood about how Br-Phi-hbed modulates various signaling pathways. Another area that requires further investigation is its potential use in the treatment of liver diseases. There is still much to be understood about how Br-Phi-hbed affects liver function and how it can be used to treat liver diseases. Additionally, there is a need for further investigation into its potential use in agriculture and industry.
Synthesis Methods
Br-Phi-hbed is synthesized using a simple and efficient method that involves the reaction of Br-Phi-hbed with bromine and triphenylphosphine. The reaction is carried out in anhydrous tetrahydrofuran (THF) at room temperature, and the product is obtained in high yield. The purity of the product is confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
Br-Phi-hbed has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, it has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in treating liver diseases such as hepatic encephalopathy. In agriculture, it has been shown to enhance plant growth and improve crop yield. In industry, it has been studied for its potential use as a corrosion inhibitor.
properties
CAS RN |
126926-47-4 |
|---|---|
Product Name |
Br-Phi-hbed |
Molecular Formula |
C29H32BrN3O7 |
Molecular Weight |
614.5 g/mol |
IUPAC Name |
2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C29H32BrN3O7/c30-14-27(36)31-23-11-9-20(10-12-23)13-24(33(19-29(39)40)16-22-6-2-4-8-26(22)35)17-32(18-28(37)38)15-21-5-1-3-7-25(21)34/h1-12,24,34-35H,13-19H2,(H,31,36)(H,37,38)(H,39,40) |
InChI Key |
PJZDMOUUFZCTBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN(CC(CC2=CC=C(C=C2)NC(=O)CBr)N(CC3=CC=CC=C3O)CC(=O)O)CC(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC(CC2=CC=C(C=C2)NC(=O)CBr)N(CC3=CC=CC=C3O)CC(=O)O)CC(=O)O)O |
synonyms |
1-(4-bromoacetamidobenzyl)-N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid Br-Phi-HBED N,N'-bis(2-hydoxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N'-diacetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



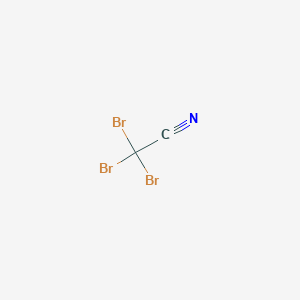
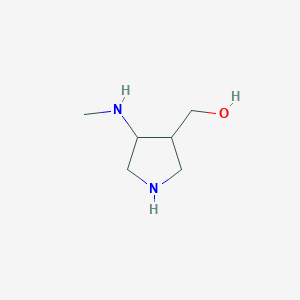
![2-{3-[(4-Amino-2-methylpyrimidin-5-YL)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-YL}ethyl trihydrogen diphosphate](/img/structure/B141531.png)
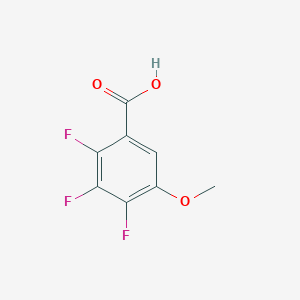
![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)
